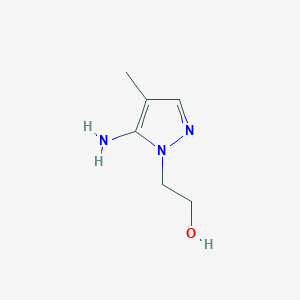

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol

説明

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative featuring a hydroxyl-containing ethanol moiety at the N1 position of the heterocyclic ring. The pyrazole core is substituted with an amino group (-NH₂) at position 5 and a methyl group (-CH₃) at position 4. This compound is cataloged under CAS number 42098-29-3 (though this may refer to a nitro-substituted variant; see ) and is commercially available as a building block for pharmaceutical and chemical synthesis . Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 157.18 g/mol (calculated based on structural analysis). The ethanol substituent enhances hydrophilicity, making it distinct from alkyl- or aryl-substituted pyrazoles.

特性

IUPAC Name |

2-(5-amino-4-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMSSAIUAMDYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-methyl-3,5-diaminopyrazole with ethylene oxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

化学反応の分析

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions:

a) Hydroxyl Group Substitution

The ethanol moiety undergoes reactions typical of primary alcohols:

-

Etherification : Reacting with alkyl halides (e.g., bromoethane) in the presence of K₂CO₃ yields ether derivatives .

-

Esterification : Treatment with acyl chlorides (e.g., acetyl chloride) forms esters.

Example Reaction :

b) Amino Group Substitution

The amino group on the pyrazole ring reacts with electrophiles:

-

Acetylation : Forms N-acetyl derivatives using acetic anhydride.

-

Diazotization : Generates diazonium salts under nitrous acid, enabling coupling with phenols or amines.

a) Oxidation

-

Hydroxyl → Carbonyl : The ethanol side chain oxidizes to a ketone using CrO₃ or KMnO₄ under acidic conditions.

-

Pyrazole Ring : Aromatic systems resist oxidation, but substituents (e.g., methyl groups) may oxidize under strong conditions.

b) Reduction

-

Nitro Groups : If present, nitro substituents reduce to amines using H₂/Pd-C or Sn/HCl .

-

Debromination (if brominated analogs exist): LiAlH₄ or NaBH₄ removes halogens.

Salt Formation

The amino group forms stable salts with acids, enhancing solubility for pharmaceutical formulations:

-

Hydrochloride Salt : Reacts with HCl in ethanol.

-

Sulfate Salt : Forms with H₂SO₄.

Complexation and Coordination Chemistry

The pyrazole nitrogen and hydroxyl oxygen act as ligands for metal ions:

-

Copper(II) Complexes : Forms stable complexes in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into:

-

Ammonia (from the amino group)

-

CO₂ and H₂O (from the ethanol chain).

Mechanistic Insights

-

Substitution at C-1 : The pyrazole’s N-1 position is electron-deficient, favoring nucleophilic attacks on the adjacent ethanol chain .

-

Amino Group Reactivity : The C-5 amino group participates in resonance with the pyrazole ring, enhancing its nucleophilicity.

Case Study: Reaction with Bromoacetophenone

In a model reaction with 2-bromo-1-(4-methoxyphenyl)ethan-1-one and K₂CO₃ in DMF :

-

Product : A substituted pyrazole ether.

-

Yield : ~75% after 6 hours at 80°C.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol, exhibit promising anticancer properties. For example, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. A notable study demonstrated that modifications to the pyrazole structure significantly enhanced anticancer activity against different cancer cell lines, showcasing the potential of this compound as a lead for drug development .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in cancer progression and other diseases. For instance, it has been reported that certain pyrazole derivatives effectively inhibit human monoamine oxidase, an enzyme linked to neurodegenerative disorders . The structural modifications of the pyrazole ring can enhance selectivity and potency against target enzymes.

Agricultural Applications

Pesticide Development

The synthesis of pyrazole derivatives has been explored for their potential use as agrochemicals. Specifically, compounds similar to 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol have shown effectiveness as fungicides and herbicides. Research has indicated that these compounds can disrupt the metabolic processes of pests and pathogens, making them valuable in crop protection strategies .

Material Science

Polymer Chemistry

In material science, the incorporation of pyrazole derivatives into polymer matrices has been investigated to enhance thermal stability and mechanical properties. Studies have shown that adding 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol to polymer formulations can improve their resistance to degradation under environmental stressors . This application is particularly relevant in developing durable materials for industrial use.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol | Anticancer | |

| Pyrazole Derivative A | Monoamine Oxidase Inhibitor | |

| Pyrazole Derivative B | Fungicide |

Table 2: Synthesis and Characterization Data

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol | Microwave-assisted synthesis | 85 |

| Pyrazole Derivative C | Solvent-free method | 90 |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol. These compounds were tested against various cancer cell lines (e.g., breast, prostate). The results indicated that certain structural modifications led to significant increases in cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Agricultural Application

A field trial was conducted to evaluate the efficacy of a new formulation containing pyrazole derivatives as fungicides. The results showed a marked reduction in fungal infections in crops treated with the compound compared to untreated controls, demonstrating its potential for agricultural use .

作用機序

The mechanism of action of 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparison

Key Observations :

Substituent Effects on Hydrophilicity: The target compound’s hydroxyl group (-OH) in the ethanol chain enhances water solubility compared to non-polar analogs like the phenyl-substituted derivative (C₁₁H₁₃N₃O) .

Positional Isomerism: The oxy-linked analog (CAS 1478340-46-3) replaces the ethanol’s direct N1 attachment with an ether linkage at C5, altering electronic distribution and steric bulk .

生物活性

2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₃N₃O |

| Molecular Weight | 141.17 g/mol |

| CAS Number | 1248914-22-8 |

| IUPAC Name | 2-(5-amino-4-methyl-1H-pyrazol-1-yl)ethanol |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. The compound under discussion has shown promising results against various cancer cell lines. For instance:

- HepG2 (liver cancer) : The compound exhibited an IC₅₀ value of 35.58 µM, indicating significant antiproliferative activity .

- HeLa (cervical cancer) : It demonstrated a mean growth inhibition percentage of 38.44% .

Case Study: Cytotoxic Effects

In a study assessing the cytotoxic effects of several pyrazole derivatives, it was found that 2-(5-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol significantly increased the ratio of HepG2 cells in the G0/G1 phase, suggesting an arrest in the cell cycle that may lead to apoptosis. Flow cytometry analysis revealed:

| Phase | Untreated (%) | Treated (%) |

|---|---|---|

| G0/G1 | 45.86 | 52.33 |

| S | 37.09 | 41.03 |

| G2/M | 17.05 | 10.41 |

This data indicates that treatment with the compound effectively alters cell cycle dynamics, promoting cell death in cancerous cells .

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.

Experimental Findings

In vitro assays indicated that 2-(5-amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol could reduce TNF-alpha levels significantly:

| Treatment Concentration (mM) | TNF-alpha Inhibition (%) |

|---|---|

| 0.5 | 40 |

| 1.0 | 60 |

| 2.0 | 97 |

These results suggest that the compound may serve as a potential therapeutic agent in treating inflammatory diseases by modulating cytokine production .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been explored, with varying degrees of success across different strains of bacteria and fungi.

Summary of Antimicrobial Testing

In a comparative study against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | >100 |

| Candida albicans | >100 |

While the compound showed moderate activity against Staphylococcus aureus, it was less effective against E. coli and Candida species .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural features. Research indicates that modifications at various positions on the pyrazole ring can enhance or diminish activity:

- Substituent Effects : Alkyl and aryl groups at specific positions can significantly affect antiproliferative and anti-inflammatory activities.

For example, compounds with electron-donating groups at position N1 displayed improved anticancer properties compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Amino-4-methyl-1H-pyrazol-1-yl)ethan-1-ol, and how can intermediates be characterized?

Methodological Answer: The synthesis of pyrazole derivatives typically involves cyclization reactions. For example, pyrazole-ethanol hybrids can be synthesized via condensation of hydrazine derivatives with β-keto esters or via cyclization using phosphorus oxychloride (POCl₃) under reflux conditions . Intermediates should be characterized using IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and NMR (¹H/¹³C) to verify regioselectivity and substituent positions. X-ray crystallography (using SHELX programs) is recommended for definitive structural confirmation .

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (part of the SHELX suite) is widely used for small-molecule refinement, offering tools for handling hydrogen bonding, disorder, and twinning. For example, the R-factor should be optimized to <0.05 for high-confidence models .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and carbon shifts.

- IR Spectroscopy : Confirm amino (NH₂) and hydroxyl (OH) groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.

- Elemental Analysis : Ensure stoichiometric consistency (e.g., C, H, N content within ±0.4% theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or sample polymorphism. Strategies include:

Q. What methodologies are effective for studying the biological activity of pyrazole-ethanol derivatives?

Methodological Answer:

- In Vitro Assays : Screen for antibacterial activity (e.g., gram-positive/negative strains via MIC determination) or enzyme inhibition (e.g., COX-2) .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at position 4) to correlate structure with activity .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to assess variables (temperature, solvent, catalyst).

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 h to 1 h) while maintaining yields.

- Green Chemistry Approaches : Replace POCl₃ with ionic liquids or biocatalysts to improve sustainability .

Q. What advanced analytical techniques are recommended for stability and degradation studies?

Methodological Answer:

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Methodological Answer:

- Reaction Mechanism Elucidation : Perform DFT calculations (e.g., B3LYP/6-31G**) to model transition states and intermediates.

- Solvent Effects : Use COSMO-RS to predict solubility and reaction pathways in polar vs. non-polar solvents.

- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ_max values .

Data Analysis and Interpretation

Q. How should researchers handle crystallographic data with low resolution or twinning?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in pyrazole derivatives?

Methodological Answer:

- Multivariate Analysis : Apply PCA or PLS regression to correlate substituent properties (e.g., Hammett σ) with bioactivity.

- Machine Learning : Train Random Forest models on datasets of analogs to predict activity cliffs.

- Free-Wilson Analysis : Decompose substituent contributions to activity quantitatively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。